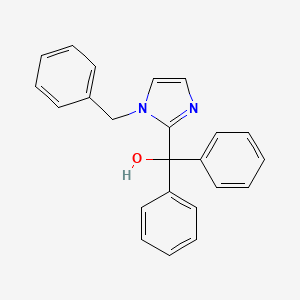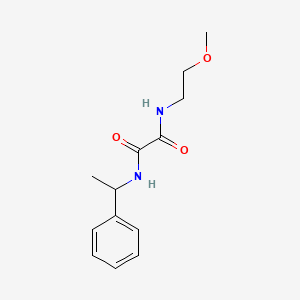![molecular formula C27H39N3O2 B5192768 N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide](/img/structure/B5192768.png)
N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a methoxyphenyl group, and an acetamide moiety. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: This compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inverse agonist at serotonin (5-HT2A) receptors, thereby modulating neurotransmitter signaling pathways . The compound’s structure allows it to bind with high affinity to these targets, leading to changes in cellular activity and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares a similar methoxyphenyl group and is used in the synthesis of azo dyes and dithiocarbamates.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c1-21(2)17-30(18-23-9-11-26(12-10-23)28-22(3)31)19-24-13-15-29(16-14-24)20-25-7-5-6-8-27(25)32-4/h5-12,21,24H,13-20H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSLJPXCQKVTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5192687.png)
![5-chloro-N-{4-[(phenylacetyl)amino]phenyl}-1-naphthamide](/img/structure/B5192694.png)
![N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5192717.png)

![N-[5-[(2,6-difluorophenyl)sulfamoyl]-2-methoxyphenyl]propanamide](/img/structure/B5192725.png)
![5-(3-nitrophenoxy)-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5192733.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5192746.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3-methylpiperidine](/img/structure/B5192752.png)

![1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5192774.png)
![N-benzyl-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5192775.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B5192783.png)
![1-(4-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5192791.png)
